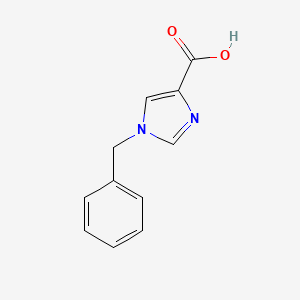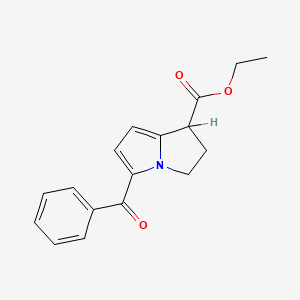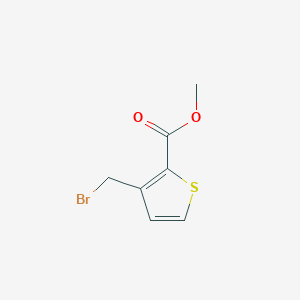
Methyl 3-(bromomethyl)thiophene-2-carboxylate
概要
説明
Methyl 3-(bromomethyl)thiophene-2-carboxylate is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical reactions and have applications in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the bromomethyl and carboxylate groups in the molecule suggests that it could be a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the bromocyclization of methylthio-containing alkynes using N-methylpyrrolidin-2-one hydrotribromide reagent (MPHT) can lead to the formation of 3-bromobenzo[b]thiophene derivatives . Additionally, the Suzuki coupling reaction is another method that can be used to synthesize brominated thiophene derivatives, as demonstrated in the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene . These methods highlight the synthetic versatility of thiophene derivatives and their potential as intermediates for further chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (HRMS), and X-ray crystallography. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate reveals a thiophene ring substituted with a 2-amino group and a 3-methyl ester group . Similarly, the molecular geometry of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene has been investigated using single-crystal X-ray diffraction data . These studies provide detailed insights into the molecular geometry and the stabilization of the crystal structure through various intra- and intermolecular interactions.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions that can be used to introduce different functional groups or to form new carbon-carbon bonds. For example, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols can yield thiophene-2,4-diols, which can be further transformed into other compounds . The bromination of 3-methylthieno[2,3-b] and 3,2-b] benzothiophen can lead to substitution reactions that introduce bromine atoms at specific positions on the thiophene ring . These reactions demonstrate the reactivity of thiophene derivatives and their potential for creating a wide range of structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, the vibrational spectra and density functional theory (DFT) simulations can provide information about the vibrational frequencies and geometric parameters of the compounds . Theoretical calculations such as HOMO-LUMO energy gaps can give insights into the electronic properties and reactivity of the molecules . Additionally, the crystal packing and stability can be influenced by intra- and intermolecular interactions, as seen in the crystal structure analyses . These properties are crucial for understanding the behavior of thiophene derivatives in various chemical environments and their potential applications.
科学的研究の応用
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives exhibit a wide range of applications in medicinal chemistry due to their significant bioactivities. Many thiophene compounds have been identified with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some have been incorporated into drugs on the market, highlighting their importance in drug development and therapy (D. Xuan, 2020). The structural versatility of thiophenes allows for their use in creating compounds with desired therapeutic effects, demonstrating their potential in addressing a range of health issues.
Thiophene and Organic Materials
Apart from their medicinal applications, thiophene derivatives are also recognized for their electronic properties, making them valuable in the field of organic materials. This includes their use in conducting polymers and organic semiconductors, where thiophene's ability to conduct electricity when doped with certain substances has been exploited. The electronic applications of thiophenes underscore their significance in the development of new materials for electronics and photonics.
Synthesis and Chemical Properties
The synthesis of thiophene derivatives is a critical area of research, with various methods being developed to enhance the efficiency, selectivity, and environmental friendliness of these processes. Advances in synthetic methods for thiophene derivatives are vital for expanding their applications in both medicinal chemistry and materials science. Researchers are continually seeking new ways to produce thiophenes more efficiently and with greater specificity to desired properties (D. Xuan, 2020).
Safety And Hazards
特性
IUPAC Name |
methyl 3-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCGTXAYKWHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441455 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
CAS RN |
59961-15-8 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59961-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

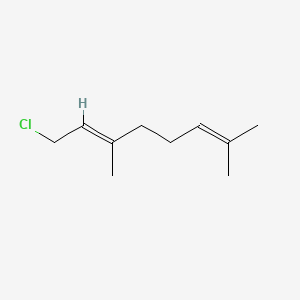
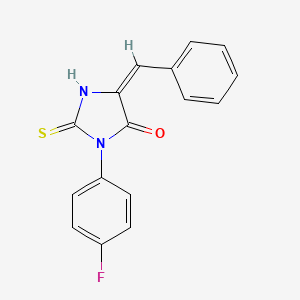
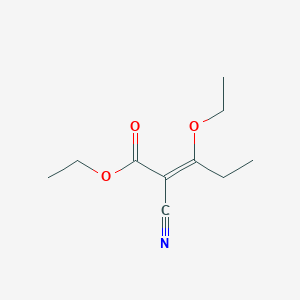
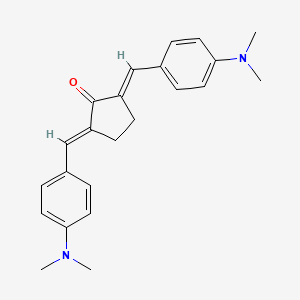
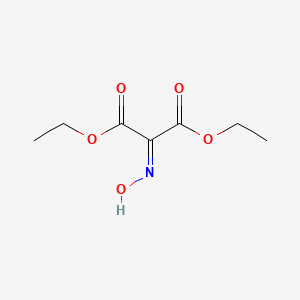
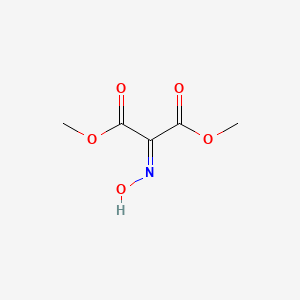
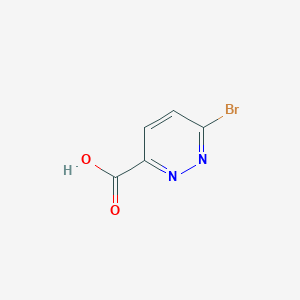
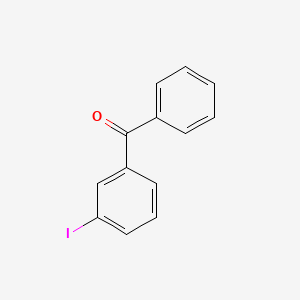
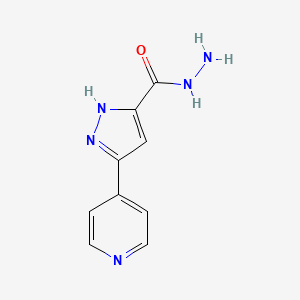
![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

